Vinyl acetate

Catalog No.
S568702
CAS No.
108-05-4
M.F
C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2
M. Wt
372.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl acetate

CAS Number

108-05-4

Product Name

Vinyl acetate

IUPAC Name

ethenyl acetate

Molecular Formula

C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2

Molecular Weight

372.39 g/mol

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3

InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N

SMILES

CC(=O)OC=C

Solubility

2 % (NIOSH, 2016)
0.23 M
Sol in ethane, acetone, chloroform
Soluble in organic liquids
> 10% in ethyl ether; > 10% in ethanol; > 10% in benzene
At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %
4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °C
In water, 27 g/L at 50 °C
In water, 20,000 mg/L at 20 °C
20 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2 (poor)
2%

Synonyms

Acetic Acid Vinyl Ester; 1-Acetoxyethylene; Acetic Acid Ethenyl Ester; Acetoxyethene; Acetoxyethylene; Ethenyl Acetate; NSC 8404; SN 12T; Vinyl A Monomer; Vinyl Acetate

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)S)O)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)S)O)O)O)O

Polyvinyl Acetate (PVAc) and Polyvinyl Alcohol (PVA):

  • PVAc, also known as polyvinyl acetate, is the primary product derived from vinyl acetate polymerization. PVAc finds application in various scientific research areas due to its:
    • Adhesive properties: It acts as a binder in various research materials like coatings, composites, and drug delivery systems [].
    • Film-forming ability: It creates water-resistant films useful for sample preservation, microfluidic devices, and cell culture studies [].
  • PVA, another product of vinyl acetate polymerization, is highly water-soluble and offers unique properties for research:
    • Biocompatibility: Its non-toxic and biocompatible nature makes it suitable for cell culture scaffolds and drug delivery systems [].
    • Hydrophilic (water-loving) properties: PVA's ability to absorb and retain water makes it valuable in areas like protein adsorption studies and enzyme immobilization [].

Ethylene-Vinyl Acetate (EVA) Copolymers:

  • EVA copolymers are formed by combining vinyl acetate with ethylene. These materials offer valuable properties for specific research applications:
    • Flexibility and elasticity: EVA's combination of these properties makes it suitable for creating microfluidic channels and flexible substrates for cell culture studies [].
    • Biocompatibility: Similar to PVA, EVA copolymers exhibit biocompatibility, making them useful in tissue engineering and drug delivery research [].

Other Research Applications:

  • Soil stabilization: Research explores the use of vinyl acetate polymers to improve soil properties like water retention and erosion resistance, potentially aiding agricultural and environmental studies [].
  • Food science: Modified food starches, incorporating vinyl acetate, are under investigation for their potential applications in food texture modification and encapsulation of food additives [].

Vinyl acetate is an organic compound with the chemical formula C4H8O2\text{C}_4\text{H}_8\text{O}_2. It is a colorless liquid that possesses a sweet, fruity odor, characteristic of many esters. As an acetate ester of vinyl alcohol, it is primarily used as a monomer in the production of polymers and copolymers. Vinyl acetate is flammable and volatile, making it necessary to handle it with care in industrial settings .

Typical of alkenes and esters. Notably, it participates in:

  • Diels-Alder reactions: Vinyl acetate can react with dienes to form cyclohexene derivatives.
  • Addition reactions: It reacts with halogens and hydrogen halides to yield halogenated products.
  • Transesterification: Vinyl acetate can react with various carboxylic acids to produce different esters.
  • Polymerization: It polymerizes to form polyvinyl acetate, which is used in adhesives and coatings .

The main industrial synthesis of vinyl acetate involves the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst:

2 C2H4+2 CH3CO2H+O22 CH3CO2CHCH2+2 H2O\text{2 C}_2\text{H}_4+\text{2 CH}_3\text{CO}_2\text{H}+\text{O}_2\rightarrow \text{2 CH}_3\text{CO}_2\text{CHCH}_2+\text{2 H}_2\text{O}

This reaction typically occurs at temperatures between 175–200 °C and pressures of 5–9 bar .

Vinyl acetate can be synthesized through several methods:

  • Acetylene Route: Acetylene reacts with acetic acid in the presence of zinc acetate as a catalyst at temperatures ranging from 170–230 °C. This method produces vinyl acetate but is less favored due to environmental concerns .
  • Ethylene Route: The most common method involves the vapor-phase reaction of ethylene with acetic acid and oxygen over a palladium catalyst. This method accounts for the majority of global production due to its efficiency and lower environmental impact .
  • Thermal Decomposition: Ethylidene diacetate can be thermally decomposed to yield vinyl acetate and acetic acid .

Vinyl AcetateC4H8O2\text{C}_4\text{H}_8\text{O}_2Colorless liquid, fruity odorAdhesives, paints, textilesEthylene Vinyl Acetate CopolymerVaries (copolymer)Flexible, moisture-resistantPackaging, footwear, solar panelsPolyvinyl AlcoholC4H8O\text{C}_4\text{H}_8\text{O}Water-soluble, film-formingAdhesives, coatingsAcetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Sour taste, pungent odorFood preservation, chemical synthesis

Uniqueness of Vinyl Acetate

Vinyl acetate stands out due to its dual functionality as both an alkene and an ester. Its ability to undergo various reactions makes it versatile for synthesizing numerous polymers with distinct properties. Unlike simple esters or alkenes, vinyl acetate's reactivity facilitates the production of complex materials essential for modern manufacturing processes .

Research on vinyl acetate has highlighted risks associated with its polymerization process. Uncontrolled polymerization can lead to hazardous situations, including explosions due to pressure surges in reactors. Studies have focused on understanding these incidents through radical chain polymerization kinetics, emphasizing the importance of maintaining controlled conditions during processing .

Furthermore, vinyl acetate's interactions with various initiators during polymerization have been studied extensively to optimize production processes while minimizing risks.

Several compounds share structural similarities with vinyl acetate, including:

  • Ethylene Vinyl Acetate Copolymer (EVA): A copolymer that combines ethylene and vinyl acetate; known for its flexibility and toughness.
  • Polyvinyl Alcohol (PVA): A water-soluble synthetic polymer derived from the hydrolysis of polyvinyl acetate; widely used as a thickener and emulsifier.
  • Acetic Acid (CH₃COOH): A simple carboxylic acid from which vinyl acetate is derived; used extensively in food preservation and as a chemical reagent.

Comparison Table

CompoundStructureKey Properties

Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18°F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics.
DryPowder, Liquid; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a pleasant, fruity odor.
Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]

Color/Form

COLORLESS, MOBILE LIQUID
Clear, colorless liquid

XLogP3

-3.8

Boiling Point

162 to 163 °F at 760 mm Hg (EPA, 1998)
72.5 °C
72.8 °C
72.7 °C
162°F

Flash Point

18 °F (EPA, 1998)
-8 °C, 18 °F (CLOSED CUP)
0.5-0.9 °C (open cup)
-8 °C c.c.
18°F

Vapor Density

3 (EPA, 1998) (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0
3

Density

0.932 at 68 °F (EPA, 1998)
0.932 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.93

LogP

0.73 (LogP)
log Kow = 0.73
0.73

Odor

An initially pleasant odor which quickly becomes sharp and irritating ... Not unpleasant , sweetish smell in small quantities

Melting Point

-136 °F (EPA, 1998)
-93.2 °C
-100°C
-136°F

UNII

L9MK238N77

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

NCI Cancer Drugs

Drug: Vac
Drugs in the VAC combination: V = Vincristine Sulfate ; A = Dactinomycin (Actinomycin-D) ; C = Cyclophosphamide
VAC is used to treat: Ovarian germ cell tumors (certain types).
Rhabdomyosarcoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase.
Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.

Vapor Pressure

83 to 140 mm Hg at 68 to 86 °F (EPA, 1998)
90.16 mmHg
90.2 mm Hg at 20 °C /extrapolated/
Vapor pressure, kPa at 20 °C: 11.7
83 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ...
In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm).
Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...

Other CAS

108-05-4
85306-26-9

Wikipedia

Methyl 4-O-(4-thio-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Biological Half Life

... The half-life of /200 uM/ vinyl acetate elimination in human whole blood was 4.1 minutes as compared to /less than/ 1 minute in rat whole blood.

Use Classification

Chemical Classes -> Nitrosamines/ethers/alcohols
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming

Methods of Manufacturing

Addition of acetic acid to acetylene ... in the gas phase in the presence of heterogeneous catalysts containing zinc salts.
Reaction of ethylene with acetic acid and oxygen ... in the gas phase on heterogeneous catalysts containing palladium.
REACTION OF ETHYLENE WITH SODIUM ACETATE
VINYL ACETATE CAN BE MADE BY REACTION OF GLACIAL ACETIC ACID & ACETYLENE IN PRESENCE OF MERCURY SALTS.
For more Methods of Manufacturing (Complete) data for VINYL ACETATE (9 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Rubber product manufacturing
Wholesale and retail trade
Acetic acid ethenyl ester: ACTIVE
Acetic acid ethenyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Vinyl acetate is polymerized either alone or mixed with vinyl chloride ..., acrylic esters, maleic acid and vinyl benzoate.
... stabilized with either hydroquinone or diphenylamine inhibitors. The hydroquinone-stabilized material can be polymerized without redistillation. The diphenylamine-stabilized material must be distilled prior to polymerization.
Saponified copolymers of vinyl acetate are used as emulsifying agents for oil/water type cosmetics, agrochemical formulations, paints, and pharmaceuticals.
Polymerization is inhibited or strongly retarded by aromatic hydroxyl, nitro, or amine compounds and by oxygen, quinone, crotonaldehyde, copper salts, sulfur, conjugated polyolefins. ... Vinyl acetate has been polymerized in bulk, suspension, solution, and emulsion. It copolymerizes readily with some monomers but not with others.
For more General Manufacturing Information (Complete) data for VINYL ACETATE (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH Method 278. Analyte: Vinyl acetate. Matrix: Air. Procedure: Gas chromatography-flame ionization detector. Method Evaluation: Method was validated over the range of 8.2 to 206 mg/cu m using a 1.5 liter sample. Method detection limit: 0.5 ug. Precision (CVT): 8%. Applicability: Under the conditions of sample size (300 mg) the useful range is 0.5 ug. Interferences: None identified.
Air samples of vinyl acetate were collected & desorbed with carbon disulfide with a mean efficiency of 83.0%. The analytical column was packed with 10% free fatty acid phase on acid-washed Chromosorb-P. Gas chromatography identification was also conducted on another column packed with 0.4% Carbowax-1500 on Carbopack A. Analysis was performed on a chromatograph equipped with a flame ionization detector. The precision was 4.0%. Based on a 10 liter air sample, the limit of detection was 0.1 ppm.
Determination of vinyl acetate in the air using calorimetric method. Absorption is measured at 510 nm wavelength.
Air samples containing vinyl acetate were adsorbed on charcoal & desorbed by solvent extraction (carbon disulfide with 2% acetone). Analysis was by gas chromatography/flame ionization. Limit of detection was 1.3 mg/cu m. /From table/
For more Analytic Laboratory Methods (Complete) data for VINYL ACETATE (15 total), please visit the HSDB record page.

Storage Conditions

It can be stored in steel, aluminum, or stainless steel containers under nitrogen. It is not necessary to add stabilizers at lower temperatures. If the vinyl acetate is to be warmed, stabilizers, such as hydroquinone, hydroquinone monomethyl ether, or diphenylamine are added. The quantity of stabilizer used is small, e.g., 3 -20 ppm hydroquinone, so that it does not generally need to be removed during the later polymerization.
Storage Temperature: Ambient. Inert Atmosphere: No requirement.
Take precautionary measures against static discharges.
Vinyl acetate shall be stored at temperatures less than 37.8 °C (100 °F) in well-ventilated areas and kept away from ignition sources such as heat and direct sunlight. No heating apparatus capable of exceeding 80% of the autoignition temperature of vinyl acetate (427 °C) shall be used in vinyl acetate storage areas. The storage of vinyl acetate in glass containers should not be in the same areas as oxidizing agents or other incompatible chemicals. Containers of vinyl acetate shall be kept tightly closed when not in use and shall be stored so as to minimize accidental ruptures and spills.
For more Storage Conditions (Complete) data for VINYL ACETATE (8 total), please visit the HSDB record page.

Interactions

... Previous studies from our laboratory suggest that rat liver microsome-activated vinyl acetate induces plasmid DNA-histone crosslinks, in vitro, through esterase-mediated metabolism. Since nasal tissues contain high levels of carboxylesterase, tumorigenesis may be related to in situ production of the hydrolysis products acetaldehyde and acetic acid. Vinyl acetate was cytotoxic to both respiratory and olfactory tissues in vitro at 50-200 mM, but not 25 mM, after 2 hr exposure. Pretreatment of rats with the carboxylesterase inhibitor, bis-(p-nitrophenyl) phosphate (BNPP), attenuated the cytotoxic effects and metabolism of vinyl acetate in both tissue types. Semicarbazide, an aldehyde scavenger, was unable to protect the tissues from vinyl acetate-induced cytotoxicity. When the metabolites were tested, acetic acid, but not acetaldehyde, was cytotoxic to both tissues.

Stability Shelf Life

... Polymerizes in light ...

Dates

Modify: 2023-11-23
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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